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molecular formula C12H15ClO2 B8480429 Ethyl 2-(2-chlorophenyl)-2-methylpropanoate

Ethyl 2-(2-chlorophenyl)-2-methylpropanoate

Cat. No. B8480429
M. Wt: 226.70 g/mol
InChI Key: TWTFKZXGVGAXAX-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A solution of ethyl 2-(2-chlorophenyl)-2-methylpropanoate (3.48 g, 15.4 mmol) and KOH (8.61 g, 154 mmol) in EtOH/water (1:1, 200 mL) was heated at 150° C. in a sealed vessel for 2 hours. The solution was concentrated in vacuo, suspended in diethyl ether (200 mL), and extracted with 1N NaOH(aq) (3×100 mL). The aqueous solution was made acidic with concentrated HCl and extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine (100 mL), dried over MgSO4, concentrated, and dried in vacuo to give to give 2-(2-chlorophenyl)-2-methylpropanoic acid (2.578 g). MS m/e=199 (M+H)+.
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
8.61 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:15])([CH3:14])[C:9]([O:11]CC)=[O:10].[OH-].[K+]>CCO.O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:15])([CH3:14])[C:9]([OH:11])=[O:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C(=O)OCC)(C)C
Name
Quantity
8.61 g
Type
reactant
Smiles
[OH-].[K+]
Name
EtOH water
Quantity
200 mL
Type
solvent
Smiles
CCO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N NaOH(aq) (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.578 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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